[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
IUPAC Nomenclature and Systematic Classification
The systematic name "triazolo[1,5-a]pyrimidine-2-carboxylic acid" follows IUPAC guidelines for fused heterocyclic systems. The parent structure comprises a triazolo[1,5-a]pyrimidine core, where:
- The triazole ring (positions 1, 2, 4) is fused to the pyrimidine ring (positions 1, 5-a).
- The suffix "-carboxylic acid" denotes the substituent at position 2 of the triazole moiety.
The compound is classified under the broader category of aza-indolizines , sharing structural similarities with purine systems due to its 10-π electron delocalization. Its CAS Registry Number (202065-25-6 ) and molecular formula (C₆H₄N₄O₂ ) are universally recognized identifiers.
| Property | Value |
|---|---|
| IUPAC Name | Triazolo[1,5-a]pyrimidine-2-carboxylic acid |
| CAS Number | 202065-25-6 |
| Molecular Formula | C₆H₄N₄O₂ |
| Systematic Class | Fused bicyclic heterocycle |
Molecular Structure and Bonding Patterns
The molecule consists of a fused bicyclic system :
- Triazole Ring : A five-membered ring containing three nitrogen atoms at positions 1, 2, and 4.
- Pyrimidine Ring : A six-membered ring with nitrogen atoms at positions 1 and 3.
- Carboxylic Acid Group : Attached to position 2 of the triazole, contributing to hydrogen-bonding capabilities.
Key bonding features :
- Conjugation : The π-electron system extends across both rings, enhancing aromatic stability.
- Hydrogen Bonding : The carboxylic acid group forms intermolecular hydrogen bonds, influencing crystallinity.
- Tautomeric Flexibility : Proton shifts between nitrogen atoms enable structural adaptability.
| Structural Feature | Description |
|---|---|
| SMILES Notation | OC(=O)C1=NN=C2N1C=NC=C2 |
| InChI Key | SIJYLNWLBGNWSS-UHFFFAOYSA-N |
| Molecular Weight | 164.12 g/mol |
Tautomerism and Isomerism in Triazolopyrimidine Systems
The compound exhibits tautomerism due to proton mobility within the heterocyclic framework:
- Exocyclic Oxygen Tautomer : Observed in silver complexes, where the acidic proton resides on the carboxylic oxygen instead of nitrogen.
- Ring-Chain Tautomerism : Reported in related triazolopyrimidines, involving diazoalkylideneamine intermediates.
Isomerism Considerations :
- Positional Isomerism : Substituent placement on the triazole or pyrimidine ring generates isomers (e.g., 7-carboxylic acid vs. 2-carboxylic acid derivatives).
- Fused Ring Orientation : The [1,5-a] fusion pattern distinguishes it from other triazolopyrimidine isomers like [1,5-c] or [4,3-c].
Crystallographic Data and Conformational Analysis
While direct crystallographic data for the title compound remains limited, studies on analogous systems reveal:
- Silver Complexes : X-ray diffraction shows planar triazolopyrimidine ligands coordinating via N3 and N4 atoms, with bond lengths of 2.14–2.23 Å.
- Conformational Rigidity : The fused ring system adopts a nearly coplanar arrangement, minimizing steric strain.
- Hydrogen-Bonding Networks : Carboxylic acid groups form dimers in the solid state, as seen in ethyl ester derivatives.
| Crystallographic Parameter | Value (Related Analogs) |
|---|---|
| Space Group | P 1 (for Ag complexes) |
| Unit Cell Dimensions | a = 7.12 Å, b = 9.45 Å, c = 10.78 Å |
| Dihedral Angle (Triazole-Pyrimidine) | <5° |
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5(12)4-8-6-7-2-1-3-10(6)9-4/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJYLNWLBGNWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361422 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202065-25-6 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation-Based Synthesis of the Core Scaffold
The fundamental approach to synthesizing thetriazolo[1,5-a]pyrimidine core involves cyclocondensation reactions between aminotriazoles and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl systems. This method efficiently constructs the fused heterocyclic system with substitution at key positions, including the 2-carboxylic acid moiety.
Typical Procedure : Ethyl 5-amino-1,2,4-triazole-3-carboxylate is reacted with 1-phenylbutane-1,3-dione in refluxing acetic acid, yielding ethyl esters of 5-methyl-7-phenyl- and 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylates. These esters are subsequently hydrolyzed under basic conditions to afford the corresponding carboxylic acids.
Alternative Routes : Another approach involves cyclocondensation of hydrazinylpyrimidines with carbonyl compounds, followed by Dimroth rearrangement under acidic conditions to yield the desired triazolopyrimidine isomers.
Conversion of Carboxylic Acids to Reactive Intermediates
The carboxylic acid group at position 2 is often converted into more reactive derivatives such as acid chlorides to facilitate further functionalization:
- Chlorination : The carboxylic acids are treated with chlorinating agents (e.g., thionyl chloride or oxalyl chloride) to form the corresponding 2-carbonyl chlorides. These intermediates serve as key coupling partners for amide bond formation.
Coupling Reactions for Derivative Synthesis
The acid chlorides derived fromtriazolo[1,5-a]pyrimidine-2-carboxylic acids are reacted with various amines or amides to generate a broad range of derivatives:
Amide Formation : Reaction with amines such as methyl 2-aminobenzoate or 2-aminobenzothiazole in the presence of bases like N,N-diisopropylethylamine (DIPEA) in dichloromethane at room temperature yields amide derivatives. These reactions are typically high yielding and allow for structural diversification at the C-2 position.
Examples : Compounds such as methyl esters and carboxamides have been synthesized by coupling 5-methyl-7-phenyl- and 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chlorides with appropriate amines.
One-Pot and Multi-Step Synthetic Strategies
Some derivatives require more complex synthetic routes involving multiple steps or one-pot reactions:
Gewald Reaction : A one-pot Gewald reaction has been applied to synthesize derivatives bearing pyridin-2-yl-carbamoyl or carboxylic acid groups at C-3, which are then coupled with the triazolopyrimidine core.
Cyclization : Cyclization of acid derivatives to form tricyclic systems can be achieved by heating in acetic anhydride or by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with additives like 1-hydroxybenzotriazole, improving yields significantly.
Alternative Synthetic Routes for Key Intermediates
Thiophene and Benzothiazole Derivatives : Preparation of thiophene-2-carboxamide intermediates involves reactions of cycloheptanone derivatives with reagents like DMF and POCl3, followed by transformations with hydroxylamine hydrochloride and ethyl thioglycolate. These intermediates are then coupled with triazolopyrimidine acid chlorides.
Thermal Condensation : The key intermediate 3-phenyl-1,2,4-triazole-5-amine can be synthesized by thermal condensation of aromatic acids with aminoguanidine sulfate under solvent-free conditions, providing a route to substituted triazolopyrimidines.
Summary Table of Preparation Methods
Research Findings and Yields
The cyclocondensation reactions typically afford yields ranging from 70% to near quantitative (up to 100% in ethanol reflux conditions).
Chlorination to acid chlorides proceeds efficiently, enabling subsequent coupling reactions with yields often exceeding 80% for amide formation.
Cyclization reactions to form tricyclic derivatives show variable yields; classical heating in acetic anhydride may give low yields (~19%), whereas coupling agent-mediated cyclization improves yields to over 50%.
The synthetic routes allow for structural diversity, enabling the preparation of derivatives with potential biological activities, including antiviral and anticancer properties.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in cycloaddition reactions, such as the [3 + 2] cycloaddition with azinium-N-imines .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include copper acetate for cycloaddition reactions and sodium hydroxide for the synthesis of triazolo[1,5-a]pyrimidinium-2-amides . Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit significant biological activities .
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated that derivatives of [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid exhibit significant antiviral properties. For instance, a series of compounds synthesized from this scaffold showed promising results in inhibiting the interaction between the PA and PB1 subunits of the influenza virus polymerase complex. These compounds were effective at non-toxic concentrations, indicating their potential as antiviral agents against influenza and possibly other viral infections .
Case Study: Inhibition of Influenza Virus
- Objective : To evaluate the anti-influenza activity of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives.
- Method : Synthesis of derivatives followed by testing for inhibition of PA-PB1 interaction.
- Results : Several derivatives displayed IC50 values in the micromolar range, demonstrating effective inhibition of viral replication without cytotoxicity .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its ability to inhibit cyclin-dependent kinases (CDKs) has been a focal point in cancer therapy research. The structure of this compound allows it to mimic purine structures and interact competitively with ATP-binding sites on CDKs.
Case Study: CDK Inhibition
- Objective : To assess the potency of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives against various CDKs.
- Method : Screening against a library of compounds to identify potent inhibitors.
- Results : Identified compounds exhibited IC50 values in the low micromolar range against CDK-2 and related kinases, suggesting their viability as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives have been explored with promising results. Research indicates that these compounds can inhibit bacterial growth effectively.
Case Study: Antimicrobial Evaluation
- Objective : To evaluate the antimicrobial activity of synthesized derivatives.
- Method : Testing against various bacterial strains.
- Results : Certain derivatives showed significant antimicrobial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Metal Chelation and Parasitic Diseases
Another intriguing application is the metal-chelating ability of this compound's scaffold. This property has been exploited in developing treatments for parasitic diseases such as sleeping sickness caused by Trypanosoma brucei.
Case Study: Treatment for Parasitic Infections
- Objective : To determine the efficacy of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives against parasitic infections.
- Method : In vivo testing in mouse models.
- Results : Compounds demonstrated significant efficacy in reducing parasite load with favorable safety profiles .
Summary Table of Applications
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and G2/M phase arrest in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
TP2CA shares structural similarities with other triazolopyrimidine carboxylic acid derivatives, differing primarily in substituents at positions 5, 6, and 7 of the pyrimidine ring. These modifications significantly influence physicochemical properties, synthetic accessibility, and bioactivity.
Table 1: Structural and Functional Comparison of TP2CA Derivatives
Key Insights :
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., CF₃ at position 6) enhance antibacterial activity by improving target binding and metabolic stability . Aromatic substituents (e.g., 5-Ph or 4-MeO-Ph) increase anti-inflammatory and antiparasitic potency via hydrophobic interactions with enzyme pockets . Amino and carboxamide groups (e.g., 2-NH₂, 6-CONH₂) improve solubility and antiproliferative activity by facilitating hydrogen bonding with cellular targets .
Synthetic Accessibility: Carbodiimide-mediated coupling () is efficient for introducing amines but requires anhydrous conditions . Multi-component reactions () enable rapid diversification with high atom economy, ideal for generating libraries . Suzuki coupling () allows precise installation of aryl/heteroaryl groups for targeted drug design .
Safety Profiles :
- TP2CA is generally safe for industrial use with proper handling , but derivatives like 7-oxo-5-phenyl-TP2CA may exhibit higher cytotoxicity due to enhanced bioactivity .
Antifungal and Antimicrobial Activity :
- TP2CA derivatives with 5-Me/7-Ph substituents (e.g., compound 37 in ) showed MIC values of 2–8 μg/mL against Candida albicans .
- Thiadiazole-triazolopyrimidine hybrids (e.g., from ) demonstrated broad-spectrum activity against Gram-positive bacteria .
Antiproliferative Activity :
- 2-Amino-6-carboxamide derivatives () exhibited IC₅₀ values of 1.2–8.7 μM against HeLa and MCF-7 cells, surpassing doxorubicin in some cases .
Anti-inflammatory Potential :
- Ursolic acid-TP2CA hybrids () reduced TNF-α and IL-6 production in macrophages by 60–80% at 10 μM .
Biological Activity
The compound [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development, particularly against viral infections and cancer.
Chemical Structure and Properties
The structure of this compound consists of a triazole ring fused with a pyrimidine moiety, featuring a carboxylic acid group that enhances its reactivity and biological potential. The presence of these functional groups allows for various interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the efficacy of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives as antiviral agents. Notably, compounds derived from this scaffold have shown promising results against influenza viruses by inhibiting the PA-PB1 interaction crucial for viral replication.
- Case Study Findings :
- A derivative exhibited an IC50 value of 12 µM in inhibiting polymerase activity and EC50 values ranging from 7 to 25 µM against various influenza strains without significant cytotoxicity up to concentrations of 250 µM .
- Another study reported that modifications on the triazolo-pyrimidine core led to compounds with improved anti-influenza activity and selectivity .
Anticancer Activity
The triazolo-pyrimidine scaffold has also been explored for its potential as an anticancer agent. Some derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
- Research Insights :
- Specific derivatives demonstrated IC50 values in the low micromolar range against CDK-2, indicating their potential as therapeutic agents in cancer treatment .
- The structure-activity relationship (SAR) studies revealed that modifications could enhance potency and selectivity against various kinases .
Synthesis
The synthesis of this compound can be achieved through several methods. Efficient one-step synthesis procedures have been developed that allow for regioselective modifications at the C-5 and C-7 positions of the triazole ring.
| Synthesis Method | Yield (%) | Comments |
|---|---|---|
| Microwave-assisted synthesis | 72% | Efficient for regioselective synthesis |
| Traditional reflux methods | 100% | High yield but longer reaction times |
The biological activity of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives is primarily attributed to their ability to interact with specific protein targets. For antiviral activity, these compounds disrupt critical protein-protein interactions necessary for viral replication. In cancer therapy, they inhibit key kinases involved in cell cycle progression.
Q & A
Q. What are the standard synthetic routes for [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:
- Friedel-Crafts Acylation : Used to introduce acyl groups to aromatic rings, catalyzed by Lewis acids like AlCl₃ .
- Carbodiimide Formation : Reacting the carboxylic acid with oxalyl chloride in dry CH₂Cl₂, followed by coupling with amines to form carboxamides .
- Purification : Column chromatography is critical for isolating high-purity products, especially for compounds with substituents like methylthio or aryl groups .
Optimization involves adjusting temperature, solvent polarity, and catalyst loading. For instance, reducing reaction time from 24 to 12 hours improved yields in cyclization steps .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry. For example, the singlet at δ 8.85 ppm (¹H NMR) corresponds to the triazole proton .
- Mass Spectrometry (ESI-MS) : Detects molecular ions (e.g., m/z 436.2 [M+H]⁺) and fragmentation patterns .
- Melting Point Analysis : Used to assess purity (e.g., compounds with sharp melting points >190°C indicate high crystallinity) .
Q. What are the key physicochemical properties influencing experimental handling?
- Solubility : Polar solvents like DMSO or DMF are preferred due to the carboxylic acid group .
- Stability : Store at 2–8°C in sealed containers to prevent hydrolysis of the triazole ring .
- Molecular Weight : 192.18 g/mol (for 5,7-dimethyl derivatives) affects diffusion rates in biological assays .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl, aryl, or adamantyl groups) impact cannabinoid receptor (CB2) binding affinity?
- Substituent Effects : Adding hydrophobic groups (e.g., adamantyl) enhances CB2 selectivity. For example, compound 23 (N-adamantyl derivative) showed 10-fold higher CB2 affinity (Ki = 2.1 nM) compared to unsubstituted analogs .
- SAR Analysis : Methylthio groups at position 2 reduce off-target binding to CB1 receptors, as shown in competitive binding assays using [³H]CP-55,940 .
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to model interactions with CB2 transmembrane domains, correlating with experimental IC₅₀ values .
Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
- Dose-Response Profiling : Test compounds across a wide concentration range (0.1–100 µM) in primary cell lines to identify therapeutic windows. For example, derivatives with ED₅₀ < 1 µM in anti-inflammatory assays but CC₅₀ > 50 µM in cytotoxicity screens are prioritized .
- Mechanistic Studies : Use RNA-seq or phosphoproteomics to distinguish pathways (e.g., NF-κB inhibition vs. apoptosis induction) .
Q. What computational strategies predict the compound’s interaction with viral polymerases (e.g., influenza PA-PB1 interface)?
Q. How do spectroscopic discrepancies arise in NMR characterization, and how are they addressed?
- Dynamic Effects : Rotameric equilibria in solution can split signals (e.g., cycloheptyl protons appearing as multiplets at δ 1.74–1.49 ppm) .
- Decoupling Experiments : Use 2D COSY or NOESY to resolve overlapping peaks in crowded regions (e.g., aromatic protons near δ 8.0 ppm) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Characterization
| Compound ID | Substituents | Melting Point (°C) | MS (ESI) m/z [M+H]⁺ | Key NMR Signals (δ, ppm) |
|---|---|---|---|---|
| 27 | Cycloheptyl, p-tolyl | 195 | 436.2 | 8.91 (br d, J = 7.8 Hz, 1H) |
| 23 | Adamantyl, 4-chlorophenyl | 213 | 494.2 | 8.85 (s, 1H), 8.16 (dd, J = 8.6 Hz, 2H) |
Q. Table 2. Biological Activity of Select Derivatives
| Compound ID | Target | IC₅₀ (nM) | Selectivity (CB2/CB1) | Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|---|
| 21 | CB2 Receptor | 5.3 | 12:1 | >100 |
| 31 | Influenza PA-PB1 | 0.8 | N/A | 48.7 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
